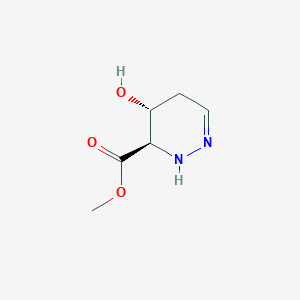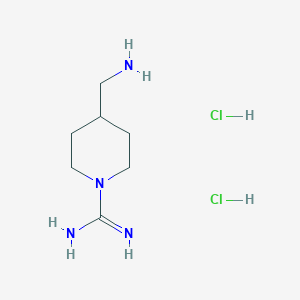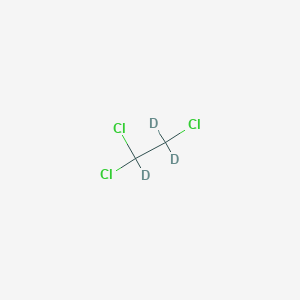
1,1,2-Trichloroethane (1,2,2-D3)
Overview
Description
1,1,2-Trichloroethane (1,2,2-D3) is an organochloride solvent with the molecular formula C2H3Cl3 and the structural formula CH2Cl—CHCl2 . It is a colorless, sweet-smelling liquid that is insoluble in water but soluble in most organic solvents . This compound is an isomer of 1,1,1-trichloroethane and is used primarily as a solvent and an intermediate in the synthesis of other chemicals .
Mechanism of Action
Target of Action
1,1,2-Trichloroethane (1,2,2-D3), also known as vinyl trichloride or 1,1,2-TCA, is an organochloride solvent . It is primarily used as a solvent, a chemical that dissolves other substances, and as an intermediate in the production of the chemical 1,1-dichloroethylene . The primary targets of 1,1,2-Trichloroethane are the central nervous system and the liver .
Mode of Action
1,1,2-Trichloroethane is a central nervous system depressant . Inhalation of its vapors may cause dizziness, drowsiness, headache, nausea, shortness of breath, and unconsciousness . It also affects the liver, causing changes to liver enzymes and histopathology .
Biochemical Pathways
It is known that the compound can cause changes to liver enzymes, suggesting that it may interfere with the normal metabolic processes of the liver .
Result of Action
The molecular and cellular effects of 1,1,2-Trichloroethane’s action include central nervous system depression and changes to liver enzymes and histopathology . These effects can lead to symptoms such as dizziness, drowsiness, headache, nausea, shortness of breath, and unconsciousness .
Action Environment
1,1,2-Trichloroethane primarily enters the environment from manufacturing and processing facilities . In the air, it breaks down slowly via oxidization by hydroxyl radicals and can travel long distances . It evaporates into air quickly from fast-moving water and from soil that is on the surface . . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Cellular Effects
1,1,2-Trichloroethane (1,2,2-D3) has been found to cause changes in liver enzymes and liver histopathology in animal studies . It also exhibits central nervous system depressant effects, causing symptoms such as dizziness, drowsiness, headache, nausea, shortness of breath, and unconsciousness .
Molecular Mechanism
It is known to interact with various biomolecules, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
The effects of 1,1,2-Trichloroethane (1,2,2-D3) can change over time in laboratory settings. It has been observed to partially evaporate but may also enter into the soil or migrate into a waterway .
Dosage Effects in Animal Models
In animal studies, the effects of 1,1,2-Trichloroethane (1,2,2-D3) have been observed to vary with different dosages . High doses can lead to adverse effects such as decreased red blood cells and hemoglobin levels .
Metabolic Pathways
It is known to be involved in the synthesis of 1,1-dichloroethylene .
Transport and Distribution
1,1,2-Trichloroethane (1,2,2-D3) is known to be transported and distributed within cells and tissues
Preparation Methods
1,1,2-Trichloroethane can be synthesized through various methods. One common method involves the dehydrochlorination of 1,1,2-trichloroethane using a catalyst. For instance, a novel non-metallic carbon-based catalyst co-doped with boron and nitrogen has been shown to be highly efficient in this reaction . Another method involves the use of a Cs-based catalyst system in the gas-phase dehydrochlorination of 1,1,2-trichloroethane to produce 1,1-dichloroethylene . Industrial production methods often involve the reaction of 1,1,2-trichloroethane with lime or caustic soda .
Chemical Reactions Analysis
1,1,2-Trichloroethane undergoes various chemical reactions, including:
Dehydrochlorination: This reaction involves the removal of hydrogen chloride (HCl) from 1,1,2-trichloroethane to form 1,1-dichloroethylene.
Oxidation: The compound can be oxidized under specific conditions to form various products, although detailed information on this reaction is limited.
Substitution: 1,1,2-Trichloroethane can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include catalysts like boron-nitrogen co-doped carbon and Cs-based systems . The major products formed from these reactions include 1,1-dichloroethylene and other chlorinated compounds .
Scientific Research Applications
1,1,2-Trichloroethane has several scientific research applications:
Comparison with Similar Compounds
1,1,2-Trichloroethane can be compared with other similar compounds such as:
1,1,1-Trichloroethane: An isomer of 1,1,2-trichloroethane, used primarily as a solvent.
Trichloroethylene: Another chlorinated solvent with different industrial applications.
1,2-Dichloroethane: Used as a precursor in the production of vinyl chloride.
The uniqueness of 1,1,2-Trichloroethane lies in its specific applications as a solvent and intermediate in chemical synthesis, as well as its distinct chemical properties and reactions .
Properties
IUPAC Name |
1,1,2-trichloro-1,2,2-trideuterioethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3/c3-1-2(4)5/h2H,1H2/i1D2,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXGVDOUJQMTN-FUDHJZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300666 | |
| Record name | Ethane-1,1,2-d3, 1,2,2-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171086-93-4 | |
| Record name | Ethane-1,1,2-d3, 1,2,2-trichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171086-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane-1,1,2-d3, 1,2,2-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
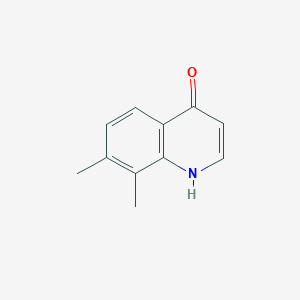
![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)
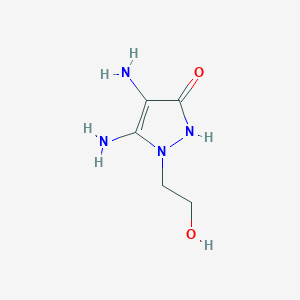
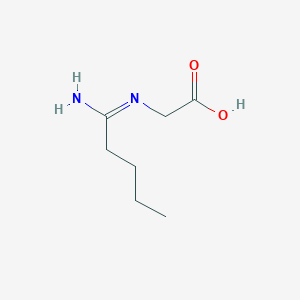

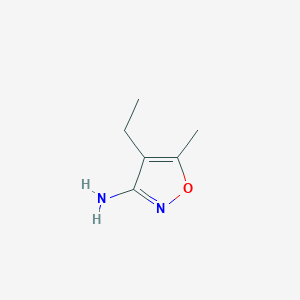
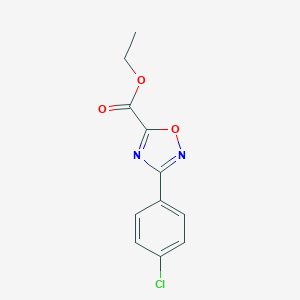
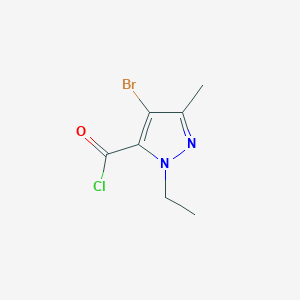
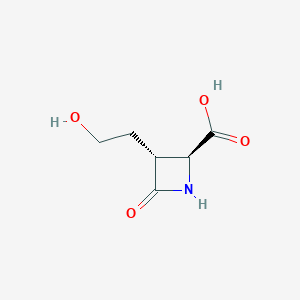
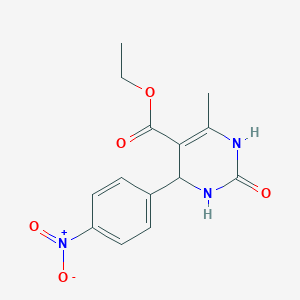
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)
![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)
